3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)17-12-14-5-6-15(11)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPZUJMJQSIVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)C=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159457 | |
| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-44-3 | |
| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in absolute ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde in cancer treatment. A notable research study synthesized various derivatives of thiazole compounds and evaluated their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), BxPC-3 (pancreatic cancer), and MOLT-4 (leukemia) cells. The synthesized compounds exhibited varying degrees of cytotoxicity with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Cell Survival |
|---|---|---|---|
| 4m | BxPC-3 | 1.69 | 23.85 |
| 4n | MCF-7 | 2.20 | 26.45 |
| Doxorubicin | MCF-7 | 0.183 | - |
This table summarizes the results from in vitro studies indicating that certain derivatives of this compound can significantly reduce cell viability in cancer cells, suggesting their potential as effective anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, the compound has also shown promising antibacterial activity. Research indicates that derivatives of thiazole compounds can inhibit the growth of various pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
This table provides insights into the effectiveness of certain thiazole derivatives against common bacterial strains, showcasing their potential utility in developing new antibacterial therapies.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogues differ in substituents on the aryl ring and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
The carbaldehyde group in the target compound distinguishes it from most analogues, which typically lack this functional moiety. This group may enhance intermolecular interactions in polymeric matrices (e.g., PMMA) for photonic applications , whereas chloro- and nitro-substituted derivatives exhibit stronger antimicrobial and antifungal activities .
Antimicrobial Activity :
- 3-(4-Chlorophenyl) Derivative : Demonstrated twice the antifungal activity of Furacilin against C. albicans (MIC = 15.625 μg/mL) .
- DR-1 (Unsubstituted Imidazothiazole) : Exhibited potent anti-MRSA activity (MIC₉₀ = 4–8 μg/mL) and DNA gyrase inhibition (IC₅₀ = 0.23–7.5 μg/mL) with low cytotoxicity (IC₅₀ > 64 μg/mL) .
- 5-Nitro-2-furyl Derivative : Patented for antimicrobial and antifungal use, showing activity against Gram-positive bacteria and fungi .
Its bromophenyl group may improve membrane permeability compared to nitro or furyl substituents.
Antioxidant Activity :
- 4-Hydroxyphenyl Derivative: Achieved 97% DPPH radical scavenging, attributed to phenolic hydrogen donation .
- The target compound’s carbaldehyde group may participate in radical stabilization, though direct antioxidant data are lacking.
Biological Activity
3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₉BrN₂OS
- CAS Number : 1033463-44-3
- Molecular Weight : 296.18 g/mol
Biological Activity Overview
The compound exhibits various biological activities, primarily in the fields of anticancer and antimicrobial research. Its structure suggests potential interactions with biological targets due to the presence of the thiazole and imidazole moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. The following table summarizes findings related to its anticancer activity:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Prostate Cancer | 0.7 - 1.0 | Inhibition of tubulin polymerization |
| Thiazole Derivative A | Melanoma | 0.4 - 2.2 | Induction of apoptosis |
| Thiazole Derivative B | Non-Small Cell Lung Cancer | 1.6 - 3.9 | Cell cycle arrest |
The compound's ability to inhibit tumor growth is attributed to its structural features that facilitate interaction with cellular targets involved in proliferation and survival pathways.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| Thiazole Derivative C | Escherichia coli | 8 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives reveals crucial insights into the modifications that enhance biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic ring increases potency.
- Substituent Variations : Modifications on the thiazole ring can significantly alter bioactivity; for example, replacing bromine with other halogens may enhance anticancer efficacy.
- Hybridization Effects : Compounds that combine thiazole with other pharmacophores often exhibit synergistic effects.
Case Studies
Several case studies have documented the biological evaluation of thiazole derivatives:
- Case Study 1 : A series of thiazole compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar levels.
- Case Study 2 : The efficacy of a phthalimido-thiazole derivative was assessed against Leishmania species, showing promising leishmanicidal activity while maintaining low toxicity towards mammalian cells.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde?
The compound is synthesized via cyclocondensation of imidazolidine-2-thione with 4-bromophenacyl bromide. A typical protocol involves dissolving imidazolidine-2-thione in ethanol, adding 2-bromomalonaldehyde dropwise, stirring at room temperature, and heating to 80°C for 2 hours. The product is filtered, washed with acetone, and dried under vacuum, yielding ~85% purity. Reaction progress is monitored via TLC .
Q. How is the antimicrobial activity of this compound assessed against Gram-positive bacteria?
Standard microdilution broth assays are used to determine minimum inhibitory concentrations (MIC90). For example, against methicillin-resistant Staphylococcus aureus (MRSA), compounds are tested at serial dilutions (8–64 µg/mL) in 96-well plates. Growth inhibition is quantified via absorbance measurements, with MIC90 defined as the concentration reducing bacterial growth by 90% compared to controls .
Q. What methods evaluate the antioxidant capacity of this compound?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is employed. Dissolve the compound in DMSO, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Inhibition percentages are calculated, with derivatives like 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol showing 97% radical scavenging activity .
Q. What in vitro models assess cytotoxicity for safety profiling?
MTT assays using HEK (human embryonic kidney) cells are standard. Cells are treated with the compound (e.g., 2–200 µM), incubated for 48 hours, and exposed to MTT reagent. Formazan crystals are dissolved in DMSO, and absorbance at 550 nm is measured to determine IC50 values (concentration causing 50% cell death) .
Advanced Research Questions
Q. How do stereochemical configurations influence antimicrobial efficacy?
Enantiomeric analogs (R vs. S configurations) exhibit distinct activities. For example, R enantiomers of 5,6-dihydroimidazo[2,1-b]thiazoles show ~2-fold lower MIC90 values against multidrug-resistant S. aureus BAA-44 compared to S enantiomers. This suggests chiral centers enhance target binding or membrane permeability .
Q. What computational methods elucidate the antioxidant mechanism?
Density Functional Theory (DFT) calculations and molecular docking are used. For active antioxidants, DFT evaluates frontier molecular orbitals (HOMO-LUMO) and electrostatic surface potentials to predict electron transfer (SET) mechanisms. Docking studies on human peroxiredoxin 5 identify hydrogen bonding and hydrophobic interactions at the active site .
Q. How does molecular docking predict interactions with bacterial targets?
Docking simulations on S. aureus DNA gyrase (PDB: 2XCT) reveal binding poses and affinity scores. For example, imidazothiazoles may occupy the ATP-binding pocket, competing with ciprofloxacin. Binding energy scores (<−8 kcal/mol) and residue interactions (e.g., Asp83, Lys103) validate potential inhibition .
Q. How to address discrepancies in antifungal activity data across studies?
Standardize protocols using CLSI guidelines. For instance, 3-(4-Bromophenyl) derivatives showed MIC = 15.625 µg/mL against Candida albicans in one study, outperforming Furacilin (MIC = 31.25 µg/mL). Variations may arise from fungal strain differences, inoculum size, or solvent effects (e.g., DMSO concentration ≤1%) .
Key Notes
- Stereochemistry Matters : R enantiomers consistently outperform S analogs in antimicrobial assays.
- Mechanistic Insights : Antioxidant activity correlates with electron-rich aromatic systems (e.g., phenol groups) and SET mechanisms.
- Standardization : Discrepancies in MIC values necessitate adherence to CLSI/M38-A2 protocols for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
